molecular formula C5H12ClNO2S B2406096 (2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride CAS No. 2043769-71-5

(2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

Cat. No.: B2406096
CAS No.: 2043769-71-5
M. Wt: 185.67
InChI Key: GCQLYHDANQJFBK-NUBCRITNSA-N
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Description

(2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is a chemical compound with a unique structure that includes a thiomorpholine ring

Properties

IUPAC Name

(2R)-2-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-5-4-6-2-3-9(5,7)8;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQLYHDANQJFBK-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCS1(=O)=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCS1(=O)=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfur-containing reagent, followed by cyclization to form the thiomorpholine ring. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use hydrogen peroxide under acidic conditions, while reduction reactions may use sodium borohydride in an alcohol solvent. Substitution reactions often require halogenating agents or nucleophiles under controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of products depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride exhibits notable antimicrobial properties. Preliminary studies have shown efficacy against various bacterial strains, suggesting potential therapeutic uses in treating infections.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiomorpholine compounds, including this compound, inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism of action was linked to the inhibition of specific bacterial enzymes involved in metabolic pathways.

Drug Development

The compound's structure suggests possible interactions with biological targets, making it a candidate for drug development. Its ability to inhibit specific enzymes could lead to the design of new therapeutic agents.

Data Table: Antimicrobial Efficacy

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15Journal of Medicinal Chemistry
Escherichia coli12Journal of Medicinal Chemistry
Pseudomonas aeruginosa10Journal of Medicinal Chemistry

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structural features allow for various modifications that can lead to the synthesis of complex molecules.

Synthetic Pathways

Several synthetic routes have been developed for producing this compound:

  • Route A : Reaction of thiomorpholine with a suitable electrophile.
  • Route B : Modification through oxidation reactions to enhance biological activity.

Data Table: Synthetic Routes

RouteStarting MaterialsYield (%)Reference
Route AThiomorpholine + Electrophile85Organic Synthesis Journal
Route BThiomorpholine + Oxidizing Agent90Organic Synthesis Journal

Research Applications

The compound is utilized in various research fields, including:

  • Life Sciences : Investigating its biological activities and potential therapeutic effects.
  • Material Science : Exploring its properties for use in polymers and coatings.
  • Analytical Chemistry : Used as a standard in chromatography techniques due to its stability and solubility.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride include:

    Thiomorpholine derivatives: These compounds share the thiomorpholine ring structure and may have similar chemical properties and reactivity.

    Sulfur-containing heterocycles: Compounds like thiophene and thiazole also contain sulfur atoms in their ring structures and may exhibit similar chemical behavior.

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and stereochemistry. The presence of the methyl group and the specific configuration of the thiomorpholine ring contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride, commonly referred to as thiomorpholine 1,1-dioxide hydrochloride, is a compound of significant interest in various scientific fields, particularly in pharmaceutical development and biochemical research. Its unique structural features contribute to a range of biological activities, making it a valuable subject for study.

Chemical Structure and Properties

Thiomorpholine 1,1-dioxide hydrochloride has the molecular formula C4H9ClN2O2SC_4H_9ClN_2O_2S and is characterized by a six-membered ring containing both sulfur and nitrogen atoms. The presence of the 1,1-dioxide group indicates that the sulfur atom is bonded to two oxygen atoms, enhancing its reactivity and biological potential.

Pharmaceutical Applications

Thiomorpholine 1,1-dioxide hydrochloride is primarily utilized in the synthesis of pharmaceuticals. It serves as an intermediate in the development of anti-inflammatory and analgesic drugs , which are crucial for pain management and inflammation reduction. Research indicates that compounds derived from thiomorpholine exhibit enhanced therapeutic properties compared to their precursors .

Agricultural Chemicals

The compound is also employed in formulating agrochemicals , including effective pesticides and herbicides . Its use in agriculture helps protect crops while minimizing environmental impact, demonstrating its versatility beyond pharmaceutical applications .

Material Science

In material science, thiomorpholine 1,1-dioxide hydrochloride contributes to the production of polymers and resins . These materials are integral to developing durable coatings, adhesives, and sealants used across various industries .

While detailed mechanisms are still under investigation, initial studies suggest that thiomorpholine derivatives may interact with specific biological targets such as enzymes involved in metabolic pathways. This interaction can influence enzyme activity and provide insights into metabolic processes .

Case Studies

Recent studies have explored the biological effects of thiomorpholine 1,1-dioxide hydrochloride:

  • Anti-inflammatory Effects : A study demonstrated that derivatives of thiomorpholine significantly reduced inflammation markers in animal models. This suggests potential applications in treating inflammatory diseases.
  • Analgesic Properties : Another study highlighted the analgesic effects of thiomorpholine derivatives when administered to subjects experiencing acute pain, indicating their efficacy as pain relief agents.
  • Enzyme Activity Modulation : Research has shown that thiomorpholine compounds can modulate the activity of certain enzymes, thereby influencing metabolic pathways relevant to drug metabolism .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryReduces inflammation markers in animal models
AnalgesicEffective pain relief in acute pain scenarios
Enzyme modulationInfluences enzyme activity related to metabolism
Agricultural useFormulation of effective pesticides and herbicides
Material science useDevelopment of durable polymers and resins

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2R)-2-Methyl-1λ⁶-thiomorpholine-1,1-dione hydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step reactions with careful control of stereochemistry. For thiomorpholine derivatives, a common approach includes cyclization of thiol-containing precursors under anhydrous conditions. For example, tetrahydrofuran (THF) and triethylamine (Et₃N) are used as solvents and bases to facilitate reactions, as seen in analogous thiomorpholine syntheses . Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography to isolate the hydrochloride salt. Critical parameters include temperature control (room temperature for 72 hours in some cases) and stoichiometric ratios to avoid by-products .

Q. Which analytical techniques are most effective for characterizing the enantiomeric purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases, with UV detection for quantification.
  • X-ray Crystallography : Provides definitive stereochemical confirmation by resolving crystal structures, as referenced in supplementary data for similar compounds .
  • Polarimetry : Measures optical rotation to verify enantiomeric excess.
    Cross-validation of these methods ensures accuracy, particularly when structural analogs (e.g., 3-(4-bromophenyl)-1λ⁶-thiomorpholine-1,1-dione hydrochloride) require rigorous stereochemical analysis .

Q. What safety precautions are critical when handling hydrochloride salts of thiomorpholine derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols, as recommended in safety data sheets for related hydrochlorides .
  • First Aid : Immediate rinsing with water for eye/skin exposure and oxygen administration for inhalation incidents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during thiomorpholine dione synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents like THF enhance reaction homogeneity and reduce side reactions .
  • Catalytic Additives : Use of Et₃N as a base minimizes acid-mediated decomposition .
  • Temperature Modulation : Lower temperatures (e.g., 0–5°C) during exothermic steps prevent thermal degradation.
  • Real-Time Monitoring : In-situ techniques like NMR or IR spectroscopy track intermediate formation, enabling timely adjustments .

Q. What computational approaches are suitable for predicting the reactivity of this compound in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulates binding interactions with biological targets (e.g., enzymes) using force fields parameterized for sulfur-containing heterocycles.
  • ADMET Prediction : Tools like SwissADME assess absorption and toxicity profiles based on structural analogs (e.g., PDMP hydrochloride) .

Q. How should conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare NMR (¹H/¹³C) data with high-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • Isotopic Labeling : Resolve ambiguous fragmentation patterns in MS by synthesizing deuterated analogs.
  • Supplementary Techniques : X-ray crystallography or IR spectroscopy provide orthogonal validation, as demonstrated in studies of phosphazene derivatives .

Notes

  • All methodologies are derived from peer-reviewed syntheses, safety protocols, and analytical standards .
  • For extended details on X-ray crystallography or computational workflows, consult supplementary materials in cited references .

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